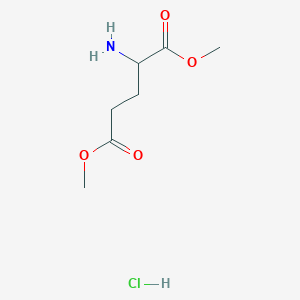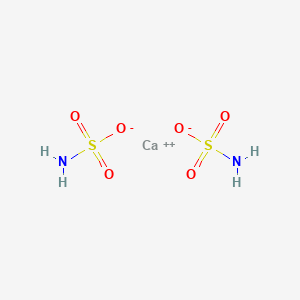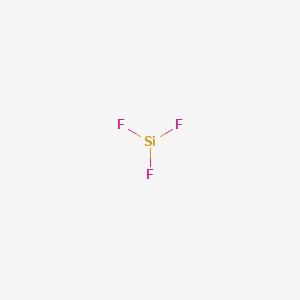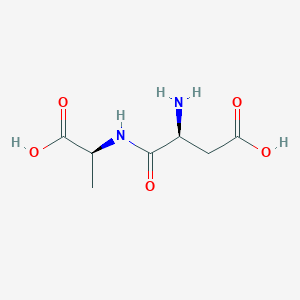![molecular formula C12H18O4 B079857 (4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate CAS No. 10364-35-9](/img/structure/B79857.png)
(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate, commonly known as BOA, is a synthetic compound used in scientific research. BOA is a bicyclic compound that belongs to the class of organic compounds known as tertiary alcohols. BOA is used in various research studies due to its unique properties and potential applications.
作用機序
The mechanism of action of BOA is not well understood. However, it is believed that BOA may act as an inhibitor of certain enzymes involved in the biosynthesis of various biological molecules.
生化学的および生理学的効果
BOA has been shown to exhibit various biochemical and physiological effects. BOA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. BOA has also been shown to exhibit antitumor activity in vitro.
実験室実験の利点と制限
BOA has several advantages and limitations for lab experiments. BOA is a readily available compound and can be synthesized in large quantities. BOA is also stable under a wide range of conditions. However, BOA has limited solubility in water and may require the use of organic solvents for certain experiments.
将来の方向性
There are several future directions for the research on BOA. BOA can be used as a building block for the synthesis of novel compounds with potential biological activity. BOA can also be used as a tool for the study of various biological processes. Further research is needed to fully understand the mechanism of action of BOA and its potential applications in various fields of research.
合成法
BOA can be synthesized through a multistep process starting from the commercially available compound, 2-norbornanone. The first step involves the conversion of 2-norbornanone to 2-norbornene-5,6-endo-dicarboxylic anhydride through a Diels-Alder reaction. The anhydride is then reacted with acetic anhydride to form BOA.
科学的研究の応用
BOA has been extensively used in scientific research due to its potential applications. BOA has been used as a building block for the synthesis of various compounds with potential biological activity. BOA has been used in the synthesis of antitumor agents, anti-inflammatory agents, and anti-viral agents.
特性
CAS番号 |
10364-35-9 |
|---|---|
製品名 |
(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate |
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
(4-acetyloxy-1-bicyclo[2.2.2]octanyl) acetate |
InChI |
InChI=1S/C12H18O4/c1-9(13)15-11-3-6-12(7-4-11,8-5-11)16-10(2)14/h3-8H2,1-2H3 |
InChIキー |
WTOWDTUOKIFEFM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC12CCC(CC1)(CC2)OC(=O)C |
正規SMILES |
CC(=O)OC12CCC(CC1)(CC2)OC(=O)C |
同義語 |
Bicyclo[2.2.2]octane-1,4-diol diacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



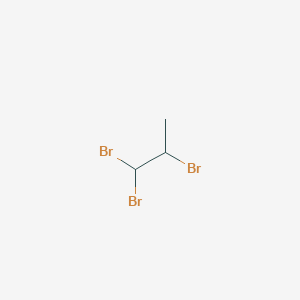
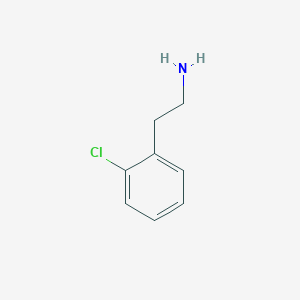
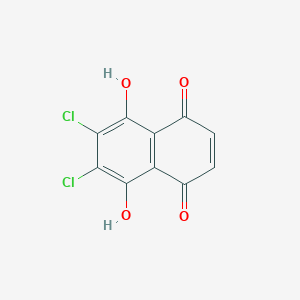
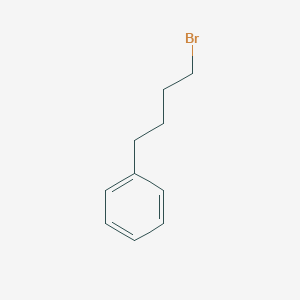
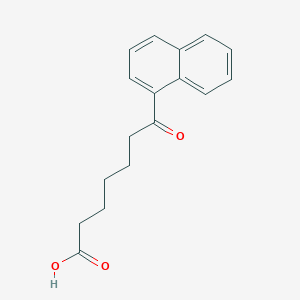
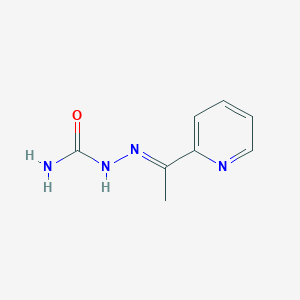
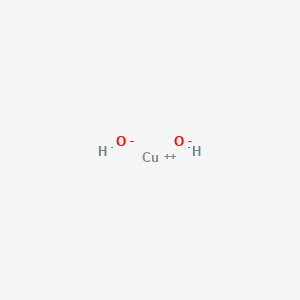
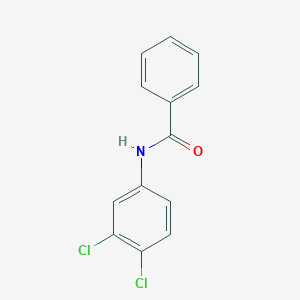
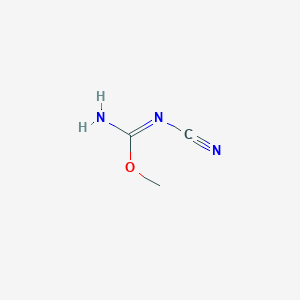
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)
